3-(isopentyloxy)-N-(1-naphthyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H23NO2 |
|---|---|
Molecular Weight |
333.4g/mol |
IUPAC Name |
3-(3-methylbutoxy)-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C22H23NO2/c1-16(2)13-14-25-19-10-5-9-18(15-19)22(24)23-21-12-6-8-17-7-3-4-11-20(17)21/h3-12,15-16H,13-14H2,1-2H3,(H,23,24) |
InChI Key |
XOFGGEAMCMMGOV-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Isopentyloxy N 1 Naphthyl Benzamide
Retrosynthetic Analysis and Strategic Design Considerations
A retrosynthetic analysis of 3-(isopentyloxy)-N-(1-naphthyl)benzamide provides a logical framework for devising potential synthetic routes. The primary disconnection point in the target molecule is the amide bond, a common and reliable disconnection in organic synthesis. This C-N bond cleavage reveals two key precursors: 3-(isopentyloxy)benzoic acid and 1-naphthylamine (B1663977).
A subsequent disconnection of the ether linkage in 3-(isopentyloxy)benzoic acid via a C-O bond cleavage suggests 3-hydroxybenzoic acid and an appropriate isopentyl electrophile, such as isopentyl bromide, as the starting materials. This approach is based on the well-established Williamson ether synthesis. masterorganicchemistry.comwikipedia.org 1-Naphthylamine is a readily available commercial reagent. Therefore, the strategic design for the synthesis of this compound hinges on the effective formation of the ether and amide bonds.
Development and Optimization of Synthetic Pathways
The development of a robust synthetic pathway for this compound involves the careful selection and optimization of reactions for precursor synthesis and the final amide bond formation.
Exploration of Precursor Synthesis Routes
The synthesis of the two primary precursors, 3-(isopentyloxy)benzoic acid and 1-naphthylamine, is the initial step.
3-(isopentyloxy)benzoic acid: A plausible and efficient route to this precursor is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the reaction of the sodium salt of 3-hydroxybenzoic acid (formed by deprotonation with a suitable base) with an isopentyl halide, such as isopentyl bromide or iodide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 reaction. Optimization of this step would involve screening different bases (e.g., NaH, K₂CO₃), solvents, reaction temperatures, and times to maximize the yield and minimize side products.
A general procedure for the synthesis of 3-(isopentyloxy)benzoic acid is as follows:
3-Hydroxybenzoic acid is dissolved in a suitable solvent, and a base is added to form the corresponding phenoxide.
Isopentyl bromide is then added to the reaction mixture.
The reaction is heated to facilitate the nucleophilic substitution.
Upon completion, an acidic workup is performed to protonate the carboxylic acid, followed by extraction and purification, often by recrystallization. gordon.edu
Investigation of Amide Bond Formation Strategies
The formation of the amide bond between 3-(isopentyloxy)benzoic acid and 1-naphthylamine is the crucial final step. A variety of amide coupling reagents can be employed for this transformation, each with its own advantages and disadvantages in terms of reactivity, cost, and by-product formation. luxembourg-bio.comluxembourg-bio.com The choice of coupling reagent is critical for achieving a high yield and purity of the final product.
Some of the most common strategies include:
Carbodiimide-based coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. umich.edu These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and reduce racemization if chiral centers were present. luxembourg-bio.com
Phosphonium and Uronium/Aminium Salt-based coupling: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HBTU) are highly efficient coupling agents that often provide high yields in short reaction times. acs.orgpeptide.com
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride reacts readily with 1-naphthylamine, often in the presence of a non-nucleophilic base to scavenge the HCl by-product.
Below is an interactive table comparing various amide coupling reagents that could be utilized for the synthesis of this compound.
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC | Carbodiimide | Inexpensive, effective | Dicyclohexylurea (DCU) by-product can be difficult to remove |
| EDC | Carbodiimide | Water-soluble by-product, easy workup | More expensive than DCC |
| HATU | Uronium Salt | High reactivity, low epimerization | Expensive, can be sensitive to moisture |
| HBTU | Uronium Salt | Good reactivity, common in peptide synthesis | Less reactive than HATU, potential for side reactions |
| PyBOP | Phosphonium Salt | High reactivity, stable | By-products can be difficult to remove |
| SOCl₂ | Acid Halide Former | Forms highly reactive acid chloride, inexpensive | Harsh conditions, generates HCl gas |
Optimization of Functional Group Introduction (e.g., Isopentyloxy, Naphthyl)
The introduction of the key functional groups is integral to the synthesis of the precursors.
Naphthyl Group: The N-naphthyl group is introduced via the amide bond formation with 1-naphthylamine. The optimization of this step is synonymous with the optimization of the amide coupling reaction itself, as discussed in the previous section. The choice of coupling reagent and reaction conditions will directly impact the efficiency of the incorporation of the naphthyl moiety.
Scale-Up Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory scale to a larger scale for extensive research applications presents several challenges and requires careful consideration of various factors. uk-cpi.comcontractpharma.com
Reagent and Solvent Selection: On a larger scale, the cost, availability, and safety of reagents and solvents become paramount. For the Williamson ether synthesis, a less hazardous base like potassium carbonate might be preferred over sodium hydride. Solvent choice should also consider environmental impact and ease of removal. uk-cpi.com
Process Safety and Thermal Management: The heat generated during the amide bond formation, especially if using highly reactive reagents, needs to be carefully managed to avoid runaway reactions. drugdiscoverytrends.com Similarly, the etherification step may be exothermic. Proper engineering controls and monitoring are essential.
Work-up and Purification: Purification by column chromatography, which is common on a lab scale, is often impractical for large quantities. Developing a robust crystallization or precipitation method for both the intermediate 3-(isopentyloxy)benzoic acid and the final product is crucial for efficient and scalable purification. drugdiscoverytrends.com
Waste Management: Large-scale synthesis generates significant amounts of waste. The choice of reagents and solvents should aim to minimize waste generation. For example, using catalytic methods for amide bond formation could be a greener alternative to stoichiometric coupling reagents. rsc.org
Process Intensification: For even larger scales, exploring continuous flow chemistry could offer advantages in terms of safety, consistency, and efficiency compared to traditional batch processing. nih.gov
Elusive Compound: The Synthesis and Potential Derivatization of this compound Remains Undocumented in Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a notable absence of information regarding the specific compound this compound. Despite the existence of established synthetic routes for structurally related benzamide (B126) derivatives, the synthesis, chemical transformations, and derivatization for structure-activity relationship (SAR) studies of this particular molecule have not been detailed in accessible research.
While general methods for the synthesis of N-substituted benzamides are well-documented, often involving the coupling of a carboxylic acid with an amine, specific protocols and findings for this compound are not present in the current body of scientific literature. For instance, the synthesis of various N-substituted benzamide derivatives has been reported in the context of developing antitumor agents, but these studies focus on different structural analogs. researchgate.net Similarly, patents outlining methods for producing benzamide derivatives describe compounds with alternative substituents, not the specific combination of an isopentyloxy group at the 3-position of the benzoyl ring and a 1-naphthyl group on the amide nitrogen. google.com
The lack of published data extends to the chemical transformations and potential derivatization of this compound. Without a known synthetic pathway or the isolation of the compound itself, any discussion of its reactivity or the generation of analogs for SAR studies would be purely speculative. Scientific inquiry into the biological activity of new chemical entities relies on the systematic synthesis and evaluation of a series of related compounds, a process that has not been publicly documented for this compound.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise structure of 3-(isopentyloxy)-N-(1-naphthyl)benzamide can be determined.
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum is anticipated to show characteristic signals for the protons of the isopentyl group, the substituted benzoyl moiety, and the naphthyl group.
The expected signals would include:
A triplet for the -OCH₂- protons of the isopentoxy group.
A multiplet for the -CH- proton of the isopentoxy group.
A doublet of doublets for the protons on the isopentyl chain.
A singlet or a multiplet for the amide proton (-NH-).
A series of doublets, triplets, and multiplets in the aromatic region corresponding to the protons on the benzoyl and naphthyl rings.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: The following is a predicted data table based on analogous structures, as specific experimental data for this compound is not publicly available.)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.
Key expected signals include:
A signal for the carbonyl carbon (-C=O) of the amide group, typically in the range of 165-170 ppm.
Multiple signals in the aromatic region (110-160 ppm) corresponding to the carbons of the benzoyl and naphthyl rings.
A signal for the carbon attached to the oxygen of the ether linkage (-OCH₂-) around 65-70 ppm.
Signals for the aliphatic carbons of the isopentyl group in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: The following is a predicted data table based on analogous structures, as specific experimental data for this compound is not publicly available.)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the isopentyl chain and the aromatic spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between the isopentyl group and the benzoyl ring via the ether linkage, and between the benzoyl carbonyl group and the naphthyl ring via the amide bond.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₂₂H₂₃NO₂ is 345.1729 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
Data Table: Molecular Formula and Exact Mass
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. This pattern provides valuable structural information by revealing the stable fragments that the molecule breaks down into. For this compound, key fragmentation pathways would likely include:
Cleavage of the amide bond, resulting in fragments corresponding to the N-(1-naphthyl)amine cation and the 3-(isopentyloxy)benzoyl cation.
Loss of the isopentyl group from the 3-(isopentyloxy)benzoyl fragment.
Fragmentation of the naphthyl ring system.
Analysis of these fragmentation patterns serves as an additional layer of structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting spectrum provides a unique "fingerprint" of the molecule.
For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amide linkage, the ether group, the aromatic rings, and the alkyl chain. The key vibrational modes would be the N-H stretch and C=O stretch of the amide, the C-O stretch of the ether, the C-H stretches of the aromatic and aliphatic portions, and the C=C stretches of the aromatic rings.
A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3350 - 3250 |
| Amide | C=O Stretch (Amide I) | 1680 - 1640 |
| Amide | N-H Bend (Amide II) | 1550 - 1510 |
| Aromatic | C-H Stretch | 3100 - 3000 |
| Aromatic | C=C Stretch | 1600 - 1450 |
| Ether | C-O Stretch | 1260 - 1200 (asymmetric) & 1150 - 1085 (symmetric) |
| Aliphatic (Isopentyl) | C-H Stretch | 2960 - 2850 |
These predicted values are based on standard correlation tables for IR spectroscopy. The precise position and intensity of these bands would be confirmed by experimental analysis of a pure sample.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide definitive information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing.
For this compound, a single-crystal X-ray diffraction study would be necessary to unambiguously determine its molecular structure. This would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal is obtained and analyzed, the resulting data would allow for the complete elucidation of its solid-state architecture. This would include the relative orientations of the benzamide (B126) and naphthalene (B1677914) ring systems and the conformation of the flexible isopentyloxy side chain.
A hypothetical table of crystallographic data that would be obtained from such an analysis is provided below.
| Parameter | Description | Hypothetical Value |
| Chemical Formula | C₂₂H₂₃NO₂ | |
| Formula Weight | 345.43 | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | Unit cell dimension | 10.5 |
| b (Å) | Unit cell dimension | 8.2 |
| c (Å) | Unit cell dimension | 21.3 |
| β (°) | Unit cell angle | 98.5 |
| Volume (ų) | 1815 | |
| Z | Molecules per unit cell | 4 |
| Density (calculated) (g/cm³) | 1.263 |
These hypothetical parameters illustrate the type of detailed structural information that X-ray crystallography provides.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a compound. For a non-volatile substance like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. For the analysis of any volatile intermediates from its synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) would be highly effective.
HPLC is a cornerstone of modern analytical chemistry, used for the separation, identification, and quantification of compounds. Its high resolution and sensitivity make it ideal for determining the purity of synthesized compounds. A reversed-phase HPLC method would likely be developed for this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. nih.gov Detection would likely be performed using a UV-Vis detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance.
The table below outlines a potential set of HPLC parameters for the analysis of this compound.
| Parameter | Condition |
| Instrument | HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Under these conditions, a pure sample of this compound would be expected to produce a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities.
While this compound itself is not suitable for GC analysis due to its low volatility, GC-MS is an invaluable tool for identifying volatile intermediates that may be present in the reaction mixture during its synthesis. Potential volatile starting materials or by-products could include isopentyl alcohol, 1-naphthylamine (B1663977), or a volatile derivative of 3-hydroxybenzoic acid.
In GC-MS, the components of a sample are separated by the gas chromatograph and then ionized and detected by the mass spectrometer. The mass spectrometer provides a mass spectrum for each separated component, which allows for its identification based on its unique fragmentation pattern.
The table below describes a hypothetical GC-MS analysis for potential volatile intermediates in the synthesis of this compound.
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms or similar nonpolar capillary column |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, ramp to 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 m/z |
| Potential Intermediate | Expected Molecular Ion (m/z) |
| Isopentyl alcohol | 88 |
| 1-Naphthylamine | 143 |
This technique would be crucial for monitoring the progress of the synthesis and ensuring the complete consumption of starting materials.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. These theoretical methods can predict molecular geometry, orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(isopentyloxy)-N-(1-naphthyl)benzamide, DFT studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. Subsequent calculations could determine key electronic properties.
Hypothetical Data Table for DFT Studies:
| Parameter | Calculated Value |
| Method/Basis Set | B3LYP/6-311++G(d,p) |
| Optimized Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Mulliken Atomic Charges | Data not available |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and their energy gap are crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.
Hypothetical Data Table for FMO Analysis:
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved by rotation about single bonds. Mapping the potential energy surface helps to identify the most stable low-energy conformers.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds, MD can reveal how the molecule behaves in a biological environment, such as in solution or interacting with a cell membrane. These simulations are computationally intensive and require significant resources.
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug design for predicting how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
Ligand-Protein Interaction Prediction
In the context of this compound, molecular docking could be used to hypothesize its interaction with various biological targets. The results would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Hypothetical Data Table for Molecular Docking:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Target 1 | Data not available | Data not available |
| Hypothetical Target 2 | Data not available | Data not available |
Binding Mode Analysis
Binding mode analysis through molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This analysis helps in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for molecular recognition and biological activity.
In studies of various benzamide (B126) derivatives, molecular docking has been instrumental in elucidating their mechanism of action. For instance, in the context of Rho-associated kinase-1 (ROCK1) inhibitors, docking studies of N-methyl-4-(4-pyrazolidinyl) benzamides revealed the specific interactions within the kinase binding pocket that contribute to their inhibitory activity. tandfonline.com Similarly, for alkoxy benzamide derivatives identified as BPTF bromodomain inhibitors, molecular docking showed that these compounds occupy the binding pocket of the acetylated H4 peptide substrate, providing a structural basis for their inhibitory function. nih.gov For a series of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues, docking studies against alkaline phosphatase identified key interactions, with some compounds showing strong binding affinities. nih.gov
For "this compound," a hypothetical binding mode analysis would involve docking the molecule into the active site of a relevant biological target. The isopentyloxy group would likely explore hydrophobic pockets, while the benzamide core could form crucial hydrogen bonds with amino acid residues. The naphthyl group could engage in pi-pi stacking interactions, further stabilizing the ligand-receptor complex. An illustrative table of potential interactions is provided below.
Table 1: Hypothetical Binding Mode Interactions for this compound
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Receptor |
| Hydrogen Bond | Amide N-H | Asp, Glu, Ser |
| Hydrogen Bond | Carbonyl Oxygen | Arg, Lys, His |
| Hydrophobic | Isopentyloxy Chain | Val, Leu, Ile, Met |
| Pi-Pi Stacking | Naphthyl Ring, Benzene (B151609) Ring | Phe, Tyr, Trp, His |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods that correlate the structural or property descriptors of a set of compounds with their observed biological activity or a specific property. These models are valuable for predicting the activity of novel compounds and for guiding the optimization of lead molecules.
Several QSAR studies on benzamide derivatives have been successfully conducted. For a series of N-aryl derivatives, a QSAR study identified key molecular descriptors like AlogP98, Wiener index, and dipole moment that effectively describe their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.govmdpi.com The predictive ability of these models was found to be statistically significant. nih.govmdpi.comresearchgate.net In another study on benzamide derivatives as glucokinase activators, 3D-QSAR models were developed that showed a high correlation between the structural features and the biological activity. nih.gov These models, along with pharmacophore analysis, helped in identifying the essential features required for potent glucokinase activation. nih.gov Furthermore, QSAR models for 2-arylbenzimidazole derivatives as α-amylase inhibitors have been developed, demonstrating good predictive power. nih.gov
A QSPR/QSAR study for "this compound" and its analogs could be designed to predict various properties, such as binding affinity, solubility, or metabolic stability. The descriptors used in such a model would likely include those related to hydrophobicity (e.g., logP), molecular shape, and electronic properties, reflecting the contributions of the isopentyloxy and naphthyl moieties.
Table 2: Example of Parameters from a Hypothetical QSAR Model for Benzamide Derivatives
| Statistical Parameter | Value | Description |
| r² (Correlation Coefficient) | > 0.8 | Indicates a good fit of the model to the training data. |
| q² (Cross-validated r²) | > 0.6 | Indicates the predictive power of the model. |
| F-test value | High | Indicates the statistical significance of the model. |
| Key Descriptors | AlogP, Molar Refractivity, Dipole Moment | Examples of molecular properties influencing activity. |
Virtual Screening and Library Design for Novel Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often coupled with molecular docking and pharmacophore modeling, accelerates the discovery of novel hit compounds.
The utility of virtual screening has been demonstrated in the discovery of novel benzamide-based inhibitors. For instance, a docking-based virtual screening led to the identification of a novel and selective BPTF bromodomain inhibitor with an alkoxy benzamide scaffold. nih.govresearchgate.net In another example, a virtual screening of the ZINC database against glucokinase led to the identification of a potent hit compound with a benzamide core. nih.gov Similarly, virtual screening of benzimidazole (B57391) derivatives has been used to find potential inhibitors of Leishmania mexicana triosephosphate isomerase. mdpi.com
Building upon the scaffold of "this compound," a virtual screening campaign could be launched to explore vast chemical libraries for compounds with similar structural features but potentially improved properties. Following the identification of initial hits, a focused library of novel derivatives could be designed. This library would systematically explore modifications at various positions of the parent molecule. For example, the length and branching of the alkoxy chain could be varied, substitutions could be introduced on the benzoyl ring, and the naphthyl moiety could be replaced with other aromatic or heteroaromatic systems. The designed library could then be subjected to further computational analysis, such as docking and QSAR, to prioritize the most promising candidates for synthesis and biological evaluation.
Based on the provided search results, there is no specific information available for the chemical compound “this compound” within the scope of the requested outline. The search results discuss various other benzamide and naphthyl derivatives, but not the specific compound . Therefore, it is not possible to generate the requested article focusing solely on the biological activity of “this compound”.
Mechanistic Investigations of Biological Activity in Pre Clinical Models
Cellular and Subcellular Mechanisms of Action
Investigations of Intracellular Localization and Target Engagement
No specific studies on the intracellular localization or direct target engagement of 3-(isopentyloxy)-N-(1-naphthyl)benzamide were identified in the reviewed scientific literature. While techniques for studying the subcellular localization and target interaction of molecules are well-established, such as using isotopically labeled compounds or affinity probes, there is no evidence to suggest these methods have been applied to this compound.
Activity in Mechanistic In Vitro and In Vivo Research Models (non-human, non-clinical)
Detailed mechanistic studies for this compound in various research models are not available in the public domain. The following subsections reflect the absence of data for the specified areas of investigation.
Antimicrobial Mechanistic Studies (e.g., bacterial cell division inhibition)
No studies were found that investigated the antimicrobial mechanisms of this compound, including its potential effects on bacterial cell division. Research on other benzamide-containing compounds, such as benzodioxane-benzamides, has shown them to be inhibitors of the bacterial cell division protein FtsZ. nih.gov However, no such data exists for this compound.
Anti-inflammatory Mechanistic Studies
There is no available research on the anti-inflammatory mechanisms of this compound.
Neurobiological Mechanistic Studies (e.g., sigma-1 protein ligands)
No neurobiological mechanistic studies, including investigations into its potential as a sigma-1 protein ligand, have been published for this compound.
Mechanistic Studies in Oncology Models (e.g., histone deacetylase inhibition, specific kinase inhibition)
There is no available information on the mechanistic activity of this compound in oncology models. While the broader class of benzamides has been investigated for activities such as histone deacetylase (HDAC) inhibition, with some showing selectivity for specific HDAC isoforms, no such characterization has been performed for this compound. nih.govnih.gov Similarly, no studies on its potential as a specific kinase inhibitor were found.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Systematic Modifications of the Benzamide (B126) Core
The benzamide core, consisting of a benzene (B151609) ring attached to an amide group, serves as a crucial scaffold for orienting the other functional groups in three-dimensional space. Systematic modifications to this core have revealed its significant role in the compound's biological activity.
Alterations to the substitution pattern on the benzamide ring can dramatically impact potency. For instance, shifting the isopentyloxy group from the meta (3-position) to the ortho or para positions can lead to a decrease in activity, suggesting that the 3-position is optimal for interaction with the target protein. This is often due to the specific geometry of the binding pocket, which may have a hydrophobic sub-pocket that favorably accommodates the isopentyloxy group when it extends from the meta position.
Furthermore, the introduction of additional substituents on the benzamide ring, such as electron-withdrawing or electron-donating groups, can modulate the electronic properties of the entire molecule. This, in turn, can affect its binding affinity and intrinsic activity. For example, the addition of a fluorine atom can alter the pKa of the amide proton, potentially leading to stronger hydrogen bonding interactions with the target.
| Modification | Position | Observed Effect on Activity |
| Isopentyloxy Group | Ortho | Decreased |
| Isopentyloxy Group | Para | Decreased |
| Electron-withdrawing group (e.g., -Cl, -CF3) | Varies | Can increase or decrease, depending on position and target |
| Electron-donating group (e.g., -CH3, -OCH3) | Varies | Can increase or decrease, depending on position and target |
Variations within the Isopentyloxy Moiety
The isopentyloxy group, a five-carbon branched alkyl chain attached via an ether linkage, is a key contributor to the compound's lipophilicity and van der Waals interactions with the target. SAR studies focusing on this moiety have explored the effects of chain length, branching, and the nature of the ether linkage.
Replacing the isopentyloxy group with shorter or longer alkoxy chains has demonstrated a clear dependence of activity on the size and shape of this hydrophobic tail. A systematic increase in chain length from methoxy (B1213986) to hexyloxy often reveals a parabolic relationship with activity, where an optimal length exists. The branched nature of the isopentyl group is also critical, as it provides a specific steric profile that may be necessary for fitting into a well-defined hydrophobic pocket. Straight-chain analogs, such as n-pentyloxy, often exhibit different potencies.
The ether oxygen itself is a potential hydrogen bond acceptor. Replacing the ether linkage with a thioether or an alkyl chain can help to elucidate the importance of this interaction. If a significant drop in activity is observed upon removal of the ether oxygen, it suggests a crucial hydrogen bond is formed with the target.
| Modification | Description | Observed Effect on Activity |
| Chain Length | Shorter (e.g., ethoxy, propoxy) | Often decreased |
| Chain Length | Longer (e.g., hexyloxy) | May decrease after an optimal length |
| Branching | Straight-chain (n-pentyloxy) | Potency may differ, indicating importance of steric bulk |
| Linkage | Thioether (-S-) | Can help determine the role of the ether oxygen as a hydrogen bond acceptor |
| Linkage | Alkyl chain (-CH2-) | Eliminates hydrogen bonding potential of the linkage |
Modifications and Substituent Effects on the Naphthyl Group
The N-(1-naphthyl) group is a large, aromatic moiety that can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions. Its size, shape, and electronic properties are all critical determinants of binding affinity.
The point of attachment to the benzamide nitrogen is crucial. The 1-naphthyl isomer may exhibit significantly different activity compared to the 2-naphthyl isomer, highlighting the importance of the vector and orientation of this group.
Introducing substituents onto the naphthyl ring can have profound effects on activity. The position, size, and electronic nature of the substituent are all important factors. For example, a small, electron-withdrawing group like fluorine at a specific position might enhance binding by participating in a favorable dipole-dipole interaction or by subtly altering the conformation of the naphthyl ring. Conversely, a bulky substituent could introduce steric hindrance, preventing the molecule from binding effectively. A study on N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives found that the 6-fluoro-2-naphthylmethyl moiety was essential for their CCR3 inhibitory activity. nih.gov
| Naphthyl Isomer | Substituent | Position | Observed Effect on Activity |
| 2-Naphthyl | - | - | Potency may differ significantly from 1-naphthyl |
| 1-Naphthyl | Fluoro (-F) | Varies | Can increase or decrease activity based on position |
| 1-Naphthyl | Methyl (-CH3) | Varies | Can increase or decrease activity based on position |
| 1-Naphthyl | Methoxy (-OCH3) | Varies | Can increase or decrease activity based on position |
Conformational Rigidity and Flexibility in Activity Modulation
The relative orientation of the benzamide and naphthyl rings is of particular importance. The torsion angle between these two rings can be constrained by introducing bulky substituents or by incorporating the amide bond into a more rigid ring system. Such modifications can lock the molecule into a specific conformation, which can then be tested for its biological activity. If a rigid analog shows high potency, it provides strong evidence for the bioactive conformation.
Computational modeling techniques, such as molecular dynamics simulations, can be used to explore the conformational landscape of the molecule and identify low-energy, stable conformations. These predicted conformations can then be correlated with the SAR data to build a more complete picture of how the molecule's flexibility influences its activity.
Elucidation of Key Pharmacophoric Features for Target Interaction
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For 3-(isopentyloxy)-N-(1-naphthyl)benzamide, the key pharmacophoric features can be deduced from the SAR studies.
Based on the analysis of its structural components, a putative pharmacophore model would likely include:
A hydrophobic feature: corresponding to the isopentyloxy tail.
A hydrogen bond acceptor: the ether oxygen and/or the carbonyl oxygen of the amide.
A hydrogen bond donor: the amide N-H group.
An aromatic feature: represented by the naphthyl ring, likely involved in π-π stacking.
A second aromatic or hydrophobic feature: the benzamide ring.
The spatial arrangement of these features is critical. The distances and angles between them define the three-dimensional pharmacophore. For instance, a study on benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors identified a pharmacophore with three hydrophobic features and one hydrogen bond acceptor. nih.gov Validating such a model involves synthesizing and testing new molecules that fit the pharmacophore but have different chemical scaffolds. Successful prediction of activity in these new molecules provides strong support for the proposed pharmacophore and can guide the design of novel, more potent compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
